molecular formula C8H8Cl2S B1410740 2,3-Dichloro-5-methylthioanisole CAS No. 1803729-10-3

2,3-Dichloro-5-methylthioanisole

Cat. No.: B1410740
CAS No.: 1803729-10-3
M. Wt: 207.12 g/mol
InChI Key: FEDARGKTQLZAKX-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methylthioanisole is an organic compound with the molecular formula C8H8Cl2S It is a derivative of thioanisole, characterized by the presence of two chlorine atoms and a methyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-methylthioanisole typically involves the chlorination of 5-methylthioanisole. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes, scaled up to meet commercial demands. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-methylthioanisole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and dimethyldioxirane.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: The major products are sulfoxides and sulfones, depending on the extent of oxidation.

    Substitution: The products vary based on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,3-Dichloro-5-methylthioanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-methylthioanisole involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thioanisole: The parent compound, lacking the chlorine and methyl substituents.

    2,3-Dichloroanisole: Similar structure but with an oxygen atom instead of sulfur.

    5-Methylthioanisole: Lacks the chlorine substituents.

Uniqueness

2,3-Dichloro-5-methylthioanisole is unique due to the presence of both chlorine and methyl groups on the aromatic ring, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2-dichloro-5-methyl-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDARGKTQLZAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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